N-acetylisoleucine is an isoleucine derivative that is the N-acetyl derivative of isoleucine. It has a role as a human metabolite.
N-Acetylisoleucine
CAS No.: 19764-31-9
Cat. No.: VC20742027
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19764-31-9 |
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Molecular Formula | C8H15NO3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 2-acetamido-3-methylpentanoic acid |
Standard InChI | InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) |
Standard InChI Key | JDTWZSUNGHMMJM-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)O)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C |
Chemical Identity and Structural Characteristics
N-Acetylisoleucine (CAS 3077-46-1) is an N-acyl-alpha amino acid characterized by the chemical formula C8H15NO3 and a molecular weight of 173.21 g/mol . Structurally, it features an acetyl group covalently bonded to the nitrogen atom of isoleucine, creating a biologically available N-terminal capped form of this proteinogenic amino acid . The compound exists in both L- and D-enantiomeric forms, with N-Acetyl-L-isoleucine being the naturally occurring and biologically relevant form .
The systematic name for this compound is 2-acetamido-3-methylpentanoic acid, though it is also known by several synonyms including AC-ILE-OH, N-acetyl-L-alloisoleucine, and (2S,3S)-2-acetamido-3-methylpentanoic acid . The structure contains a chiral center at the alpha carbon, with the L-isomer having the S configuration at this position.
Physical and Chemical Properties
N-Acetyl-L-isoleucine typically appears as a white to off-white crystalline powder with specific physicochemical properties that influence its behavior in biological systems and laboratory settings .
*Note: The enthalpy of fusion data is provided for N-acetyl (L)-isoleucine amide, a closely related compound.
The compound's moderate solubility profile and polar nature derive from the presence of both carboxylic acid and amide functional groups, making it moderately soluble in water and slightly soluble in selected organic solvents .
Biosynthesis and Metabolic Pathways
Biosynthetic Routes
N-Acetylisoleucine is primarily biosynthesized through enzymatic acetylation of L-isoleucine. This process utilizes acetyl-CoA as the acetyl group donor and is catalyzed by the enzyme leucine/isoleucine N-acetyltransferase (EC 2.3.1.66) . This reaction represents a common biochemical modification pathway for amino acids in biological systems.
The compound can be generated through two main routes:
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Direct enzymatic synthesis via specific N-acetyltransferases
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Proteolytic degradation of N-acetylated proteins by specific hydrolases
Biological Significance
N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotic organisms. Approximately 85% of all human proteins and 68% of yeast proteins undergo N-terminal acetylation, highlighting the biological importance of this modification . This process serves several crucial functions, including:
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Protection of proteins from degradation
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Enhancement of protein stability
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Regulation of protein-protein interactions
N-Acetylisoleucine has been identified as a human metabolite and has been reported in various organisms including Schizosaccharomyces pombe and Saccharomyces cerevisiae, suggesting its evolutionary conservation and potential importance in cellular processes .
Pharmacological Properties and Therapeutic Applications
Transport Mechanism Modifications
A significant pharmacological aspect of N-acetylation is its ability to alter the cellular transport mechanisms of amino acids. Research has demonstrated that acetylation converts leucine from utilizing the L-type amino acid transporter (LAT1) to being transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
This transport mechanism switch has important pharmacokinetic implications:
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MCT1 has lower affinity compared to LAT1, which affects distribution dynamics
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MCT1's ubiquitous tissue expression makes it well-suited for uptake and distribution of N-acetylated amino acids
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MCT1-mediated uptake bypasses LAT1, which is the rate-limiting step in activation of leucine-mediated signaling and metabolic processes
Classification | Details |
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Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Supplier | Product Name | Purity | Available Sizes |
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Alfa Aesar | N-Acetyl-L-isoleucine | 98% | 5g, 25g |
CymitQuimica | L-Isoleucine, N-acetyl- | Not specified | 5g, 10g, 25g, 100g |
Research applications for N-Acetylisoleucine include:
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